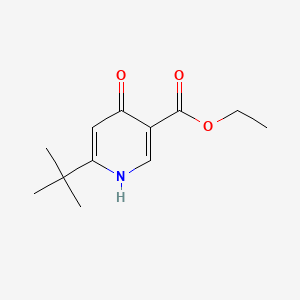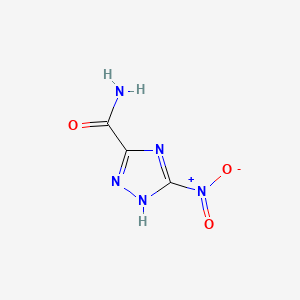
3-Nitro-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring substituted with a nitro group and a carboxamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-1,2,4-triazole-5-carboxamide typically involves the nitration of 1,2,4-triazole-5-carboxamide. The nitration process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring . The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-1H-1,2,4-triazole-5-carboxamide.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
3-Nitro-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Nitro-1H-1,2,4-triazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects.
Pathways Involved: The compound can induce oxidative stress in microbial cells, leading to cell damage and death.
Comparaison Avec Des Composés Similaires
3-Nitro-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-Nitro-1,2,4-triazol-5-one, 5-nitro-1,2,4-triazole, and 3,5-dinitro-1H-1,2,4-triazole
Uniqueness: Unlike other nitro-substituted triazoles, this compound contains a carboxamide group, which imparts additional chemical reactivity and potential biological activity. .
Propriétés
IUPAC Name |
5-nitro-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O3/c4-1(9)2-5-3(7-6-2)8(10)11/h(H2,4,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUITKFIIPSPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
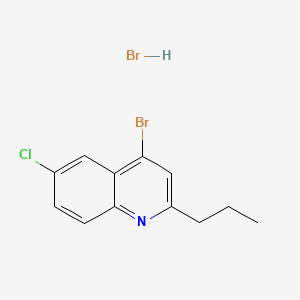
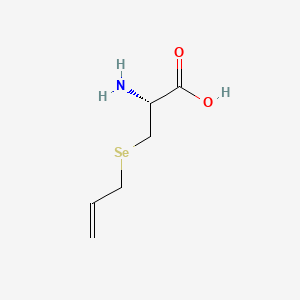
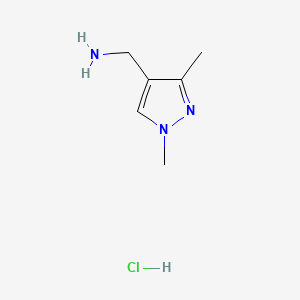
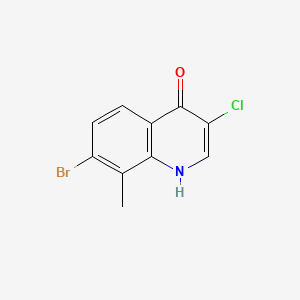
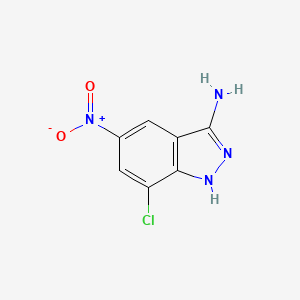
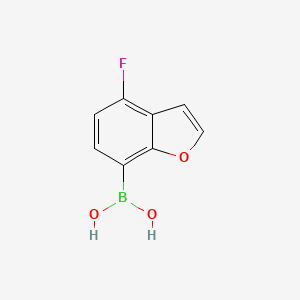
![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
![3H-Imidazo[4,5-c]pyridine, 7-methyl-](/img/structure/B598813.png)
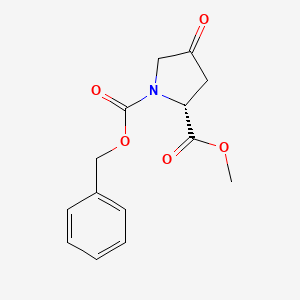
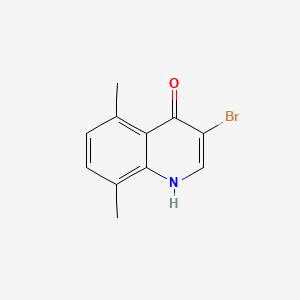
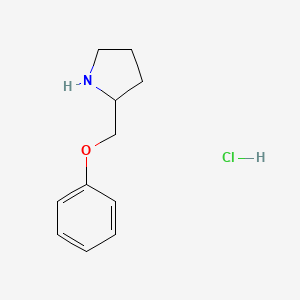
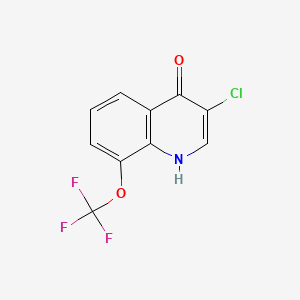
![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)
